molecular formula C25H25N5OS B12047771 N-(2-Isopropylphenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 477318-75-5

N-(2-Isopropylphenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12047771
CAS No.: 477318-75-5
M. Wt: 443.6 g/mol
InChI Key: FXGCJIQDFLTQCC-UHFFFAOYSA-N
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Description

N-(2-Isopropylphenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a pyridinyl group, and a triazolylthioacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(2-Isopropylphenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the isopropylphenyl and pyridinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

N-(2-Isopropylphenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-Isopropylphenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Isopropylphenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(2-Isopropylphenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other similar compounds, such as those containing triazole rings or thioacetamide groups. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:

  • This compound derivatives
  • Other triazole-containing compounds
  • Thioacetamide-based compounds

Properties

CAS No.

477318-75-5

Molecular Formula

C25H25N5OS

Molecular Weight

443.6 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H25N5OS/c1-17(2)21-6-4-5-7-22(21)27-23(31)16-32-25-29-28-24(19-12-14-26-15-13-19)30(25)20-10-8-18(3)9-11-20/h4-15,17H,16H2,1-3H3,(H,27,31)

InChI Key

FXGCJIQDFLTQCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(C)C)C4=CC=NC=C4

Origin of Product

United States

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